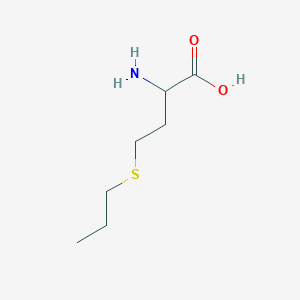
L-Homocysteine, S-propyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
L-Homocysteine, S-propyl- is a derivative of homocysteine, an amino acid that contains a thiol group. This compound is structurally similar to homocysteine but has a propyl group attached to the sulfur atom. It is a sulfur-containing amino acid and plays a role in various biochemical processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
L-Homocysteine, S-propyl- can be synthesized through the alkylation of homocysteine. One common method involves the reaction of homocysteine with propyl halides under basic conditions. The reaction typically proceeds as follows:
- Dissolve homocysteine in a suitable solvent such as water or ethanol.
- Add a base, such as sodium hydroxide or potassium carbonate, to deprotonate the thiol group.
- Introduce a propyl halide (e.g., propyl bromide) to the reaction mixture.
- Allow the reaction to proceed at room temperature or slightly elevated temperatures.
- Purify the product using techniques such as recrystallization or chromatography.
Industrial Production Methods
Industrial production of L-Homocysteine, S-propyl- may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often using continuous flow reactors and automated systems to control reaction conditions precisely.
Chemical Reactions Analysis
Types of Reactions
L-Homocysteine, S-propyl- undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form thiols or other reduced sulfur species.
Substitution: The propyl group can be substituted with other alkyl or functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, iodine, or other mild oxidizing agents.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides, or other electrophiles.
Major Products
Oxidation: Disulfides, sulfonic acids.
Reduction: Thiols, reduced sulfur species.
Substitution: Various alkylated or functionalized derivatives.
Scientific Research Applications
L-Homocysteine, S-propyl- has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its role in metabolic pathways and its effects on cellular processes.
Medicine: Investigated for its potential therapeutic effects and its role in disease mechanisms.
Industry: Utilized in the production of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of L-Homocysteine, S-propyl- involves its interaction with various molecular targets and pathways. It can act as a methyl group donor in methylation reactions, influencing gene expression and protein function. Additionally, its thiol group can participate in redox reactions, affecting cellular redox balance and signaling pathways.
Comparison with Similar Compounds
L-Homocysteine, S-propyl- can be compared with other similar compounds such as:
L-Homocysteine: The parent compound without the propyl group.
S-Methyl-L-cysteine: Contains a methyl group instead of a propyl group.
S-Ethyl-L-cysteine: Contains an ethyl group instead of a propyl group.
Uniqueness
L-Homocysteine, S-propyl- is unique due to its specific structural modification, which can influence its reactivity and interactions with biological molecules differently compared to its analogs. This uniqueness makes it valuable for studying specific biochemical pathways and developing targeted therapeutic agents.
Properties
CAS No. |
7021-62-7 |
|---|---|
Molecular Formula |
C7H15NO2S |
Molecular Weight |
177.27 g/mol |
IUPAC Name |
2-amino-4-propylsulfanylbutanoic acid |
InChI |
InChI=1S/C7H15NO2S/c1-2-4-11-5-3-6(8)7(9)10/h6H,2-5,8H2,1H3,(H,9,10) |
InChI Key |
MFCVASZUOWEOHT-UHFFFAOYSA-N |
Canonical SMILES |
CCCSCCC(C(=O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


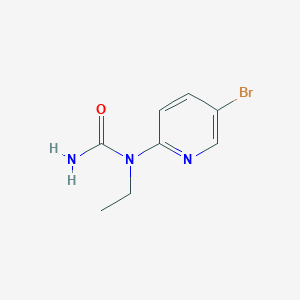

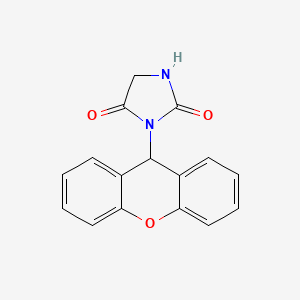
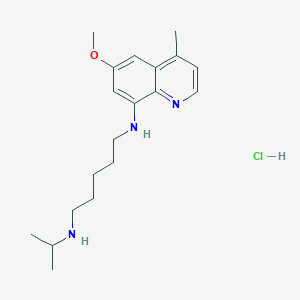
![Di-tert-butyl bicyclo[4.1.0]heptane-7,7-dicarboxylate](/img/structure/B14013361.png)
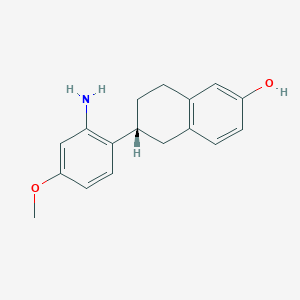
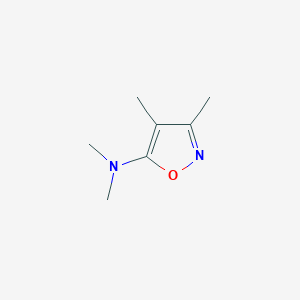
![3-chloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-6,7-dihydro-5H-pyrazolo[1,5-a]pyrazin-4-one](/img/structure/B14013384.png)
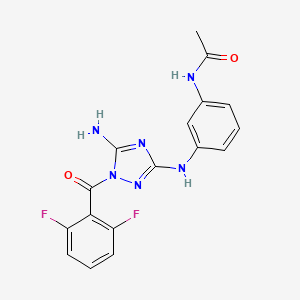
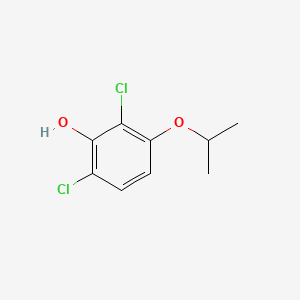
![(S)-5-[Diphenyl[(trimethylsilyl)oxy]methyl]-5,6-dihydro-2-(2,3,4,5,6-pentafluorophenyl)-1,2,4-triazolo[3,4-a]isoquinolin-2-ium Tetrafluoroborate](/img/structure/B14013400.png)
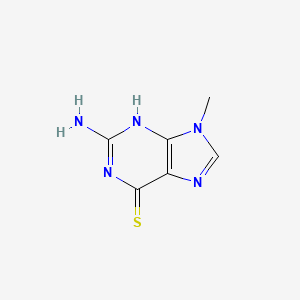
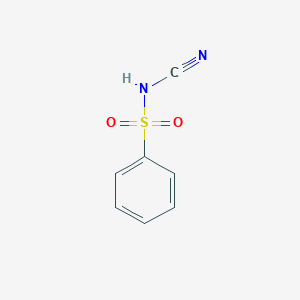
![2,2'-{Hexane-3,4-diylbis[(4,1-phenylene)oxy]}bis[N,N-bis(2-chloroethyl)acetamide]](/img/structure/B14013418.png)
